2,2,2-Trifluoro-1-(1,4,5,6-tetrahydropyridin-3-yl)ethan-1-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

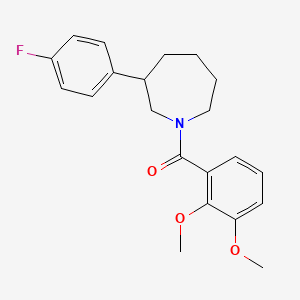

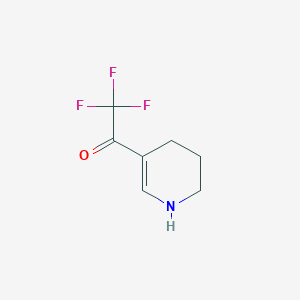

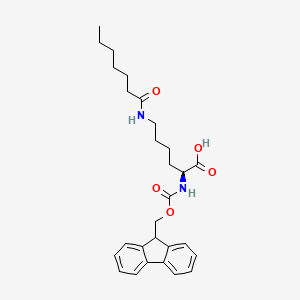

“2,2,2-Trifluoro-1-(1,4,5,6-tetrahydropyridin-3-yl)ethan-1-one” is a chemical compound with the CAS Number: 2241130-78-7 . It has a molecular weight of 179.14 . The compound is stored at room temperature and is available in powder form .

Molecular Structure Analysis

The InChI code for the compound is1S/C7H8F3NO/c8-7(9,10)6(12)5-2-1-3-11-4-5/h4,11H,1-3H2 . This code provides a standard way to encode the compound’s molecular structure. It is stored at room temperature and is available in powder form . The compound’s InChI code is 1S/C7H8F3NO/c8-7(9,10)6(12)5-2-1-3-11-4-5/h4,11H,1-3H2 .

Wissenschaftliche Forschungsanwendungen

Solvolysis Studies

This compound has been used in solvolysis studies . The solvolysis rates of 2,2,2-trifluoro-1-(3-chlorophenyl)-1-(substituted phenyl)ethyl and 2,2,2-trifluoro-1-(3,5-dichlorophenyl)-1-(substituted phenyl)ethyl tosylates or bromides were measured at 25.0 °C in 80% aqueous ethanol . This research helps in understanding the effects of substituents on the solvolysis of 2,2,2-Trifluoro-1,1-diphenylethyl Tosylates .

Synthesis of Fluorinated Alkyl and Aryl Ethers

An efficient synthesis of fluorinated alkyl and aryl ethers was achieved by the use of s -triazene derived fluorinated reagent 2,4,6-tris- (2,2,2-trifluoro-ethoxy)- [1,3,5] triazene (TriTFET) . This procedure offers a very attractive alternative for the synthesis of fluorinated motifs that are found in various bioactive molecules .

Reactant for Synthesis of Photoreactive Probes

This compound is used as a reactant for the synthesis of photoreactive probes that differentiate the binding sites of noncompetitive GABA receptor antagonists .

Reactant for Synthesis of Photoactive a-mannosides and Mannosyl Peptides

It is also used as a reactant for the synthesis of photoactive a-mannosides and mannosyl peptides .

Reactant for Synthesis of Inactivators of Human Cytochrome P450 2B6

This compound is used as a reactant for the synthesis of inactivators of human cytochrome P450 2B6 .

Reactant for Synthesis of Photoaffinity Labeled Fusidic Acid Analogues

It is used as a reactant for the synthesis of photoaffinity labeled fusidic acid analogues .

Reactant for Synthesis of Hydroxyamides as Anticonvulsants

This compound is used as a reactant for the synthesis of hydroxyamides as anticonvulsants .

Efflux Pump Inhibitor in Mycobacterium Tuberculosis

2,2,2-Trifluoro-1-(1,4,5,6-tetrahydropyridin-3-yl)ethanone derivative has been reported as an efflux pump inhibitor in Mycobacterium tuberculosis . This is a promising strategy against M. tuberculosis .

Safety and Hazards

The compound has been classified under GHS07 for safety . The hazard statements associated with it are H302, H315, H319, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Eigenschaften

IUPAC Name |

2,2,2-trifluoro-1-(1,2,3,4-tetrahydropyridin-5-yl)ethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8F3NO/c8-7(9,10)6(12)5-2-1-3-11-4-5/h4,11H,1-3H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJBRAZAWYHRBAV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=CNC1)C(=O)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8F3NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2,2-Trifluoro-1-(1,4,5,6-tetrahydropyridin-3-yl)ethan-1-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 4-methyl-2-[(2-phenoxyacetyl)amino]-1,3-thiazole-5-carboxylate](/img/structure/B2534386.png)

![N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pyrazine-2-carboxamide](/img/structure/B2534387.png)

![2-{[(E)-1H-indol-3-ylmethylidene]amino}-4,5-diphenylfuran-3-carbonitrile](/img/structure/B2534392.png)

![2-cyano-N-(3-methoxyphenyl)-3-[2-(thiophen-3-yl)-1,3-thiazol-4-yl]prop-2-enamide](/img/structure/B2534403.png)

![{3-Ethylimidazo[4,5-b]pyridin-6-yl}boronic acid](/img/structure/B2534405.png)